molecular formula C10H9BrO2 B1291501 2-(3-Bromophenyl)cyclopropanecarboxylic acid CAS No. 91445-84-0

2-(3-Bromophenyl)cyclopropanecarboxylic acid

Cat. No.: B1291501
CAS No.: 91445-84-0
M. Wt: 241.08 g/mol
InChI Key: WQKBKSZJAIBOED-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)cyclopropanecarboxylic acid is an organic compound that belongs to the class of cyclopropane carboxylic acids. It is characterized by the presence of a cyclopropane ring attached to a benzene ring substituted with a bromine atom at the third position. This compound is a white crystalline powder and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(3-Bromophenyl)cyclopropanecarboxylic acid typically involves a substitution reaction between a bromine atom on a benzene ring and a hydrogen atom on cyclopropane. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)cyclopropanecarboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Oxidizing Agents: Used for oxidation reactions.

    Reducing Agents: Used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can form various substituted cyclopropane derivatives.

Scientific Research Applications

2-(3-Bromophenyl)cyclopropanecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Used in the synthesis of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)cyclopropanecarboxylic acid: Similar structure but with the bromine atom at the fourth position.

    1-(3-Bromophenyl)cyclopentanecarboxylic acid: Similar structure but with a cyclopentane ring instead of a cyclopropane ring.

    1-(3-Chlorophenyl)cyclopropanecarboxylic acid: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

2-(3-Bromophenyl)cyclopropanecarboxylic acid is unique due to its specific substitution pattern and the presence of a cyclopropane ring, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

2-(3-bromophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKBKSZJAIBOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626946
Record name 2-(3-Bromophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91445-84-0
Record name 2-(3-Bromophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ester from step 1 in THF-MeOH (4:1, 0.5M) was added LiOH (3 eq, 2M) and the mixture was stirred at 50° C. for 1 h. The organic solvent evaporated, aqueous was acidified with HCl 1N and the acid extracted with EtOAc (3×). The organic was washed with brine, dried and solvent evaporated to afford 2-(3-bromophenyl)cyclopropanecarboxylic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Bromophenyl)cyclopropanecarboxylic acid
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2-(3-Bromophenyl)cyclopropanecarboxylic acid
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2-(3-Bromophenyl)cyclopropanecarboxylic acid
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2-(3-Bromophenyl)cyclopropanecarboxylic acid
Reactant of Route 6
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